
alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile: is a complex organic compound characterized by its multiple functional groups, including cyano groups, tert-butyl groups, and tetrafluorinated benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile typically involves multi-step organic reactions. Common starting materials might include fluorinated benzene derivatives and nitrile-containing compounds. The reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyano groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the cyano groups, converting them into amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring may be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action for alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors through its cyano or fluorine groups, affecting molecular pathways.
類似化合物との比較
Similar Compounds
alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile: can be compared with other fluorinated benzene derivatives or nitrile-containing compounds.
Tetrafluoroterephthalonitrile: Similar in having fluorine and nitrile groups but lacks the tert-butyl groups.
Bis(tert-butyl)phthalocyanine: Contains tert-butyl groups but has a different core structure.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can impart distinct chemical and physical properties, making it versatile for various applications.
特性
分子式 |
C20H18F4N4 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
2-tert-butyl-2-[4-(1,1-dicyano-2,2-dimethylpropyl)-2,3,5,6-tetrafluorophenyl]propanedinitrile |
InChI |
InChI=1S/C20H18F4N4/c1-17(2,3)19(7-25,8-26)11-13(21)15(23)12(16(24)14(11)22)20(9-27,10-28)18(4,5)6/h1-6H3 |
InChIキー |
XHRGWBCRHKHPDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C#N)(C#N)C1=C(C(=C(C(=C1F)F)C(C#N)(C#N)C(C)(C)C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


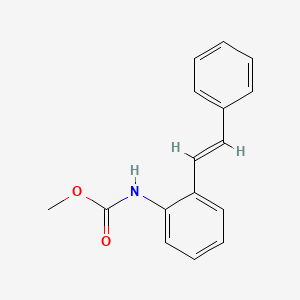

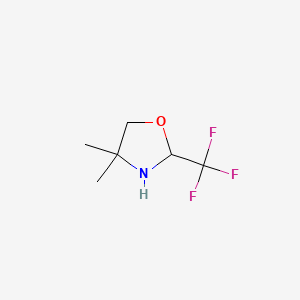
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)

![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
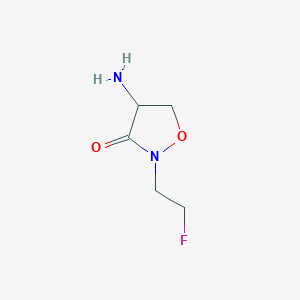
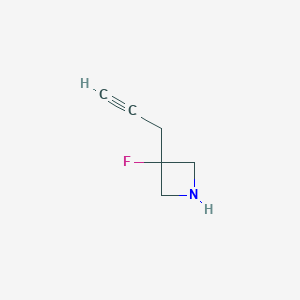
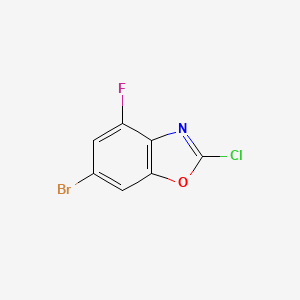
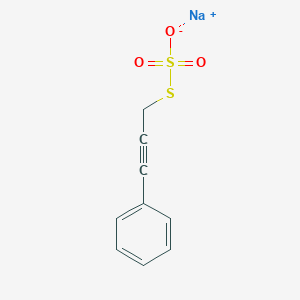
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)

